3-hydrazinyl-2-methoxypyridinedihydrochloride

Description

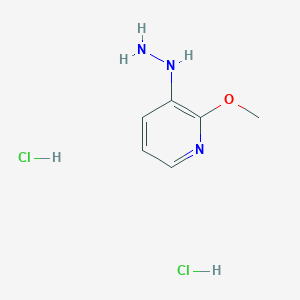

3-Hydrazinyl-2-methoxypyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 3-position and a methoxy group at the 2-position, with two hydrochloride counterions. Hydrazinylpyridines are pivotal intermediates in medicinal chemistry, particularly in synthesizing antifungal agents, antitubercular compounds, and metal chelators .

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-6-5(9-7)3-2-4-8-6;;/h2-4,9H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOTUIYGMGVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-hydrazinyl-2-methoxypyridinedihydrochloride can be achieved through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-hydrazinyl-2-methoxypyridinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, halopyridines, and diazonium salts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with halopyridines can yield substituted hydrazinopyridines .

Scientific Research Applications

3-hydrazinyl-2-methoxypyridinedihydrochloride has a wide range of scientific research applications. It is used in the study of biological processes and the development of new medications. This compound is valuable in chemistry for the synthesis of various derivatives and in biology for its potential biological activity. In medicine, it is used in the development of pharmaceutical products with anti-inflammatory, antiulcer, and other therapeutic properties . Additionally, it has applications in the industry as a precursor for the synthesis of herbicides, plant growth regulators, and fungicides .

Mechanism of Action

The mechanism of action of 3-hydrazinyl-2-methoxypyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group in the molecule is highly reactive, allowing it to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Reactivity : The 3-hydrazinyl group in the target compound enhances nucleophilic reactivity compared to 3-(Hydrazinylmethyl)pyridine Hydrochloride (), which has a methylene spacer. This difference impacts metal coordination efficiency and biological activity .

- Salt Form : The dihydrochloride form improves aqueous solubility relative to neutral hydrazines (e.g., 3-Methoxyphenylhydrazine Hydrochloride ; ), which are prone to oxidation .

- Functional Group Synergy : The 2-methoxy group in the target compound likely stabilizes the pyridine ring via electron-donating effects, contrasting with 2,3-DihydroxyMethylpyridine Hydrochloride (), where hydroxyl groups increase polarity but reduce metabolic stability .

Physicochemical Properties

- Melting Points : Pyridine-hydrazine derivatives with hydrochloride counterions often exhibit higher decomposition temperatures. For example, 3-pyridylglucosazone hydrochloride decomposes at 160°C (), while 3,4-Dimethoxy-2-methylpyridine Hydrochloride () is stable at room temperature.

- Solubility: Dihydrochloride salts (e.g., 3-(Chloromethyl)-2-Methoxypyridine Hydrochloride; ) typically show superior solubility in polar solvents compared to mono-hydrochloride analogs like 2,3-DihydroxyMethylpyridine Hydrochloride ().

Biological Activity

The compound 3-hydrazinyl-2-methoxypyridinedihydrochloride is a member of the hydrazine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

This compound can be synthesized through various methods involving the condensation of hydrazine derivatives with pyridine-based compounds. The presence of hydrazine and methoxy groups contributes to its bioactivity, particularly in terms of antimicrobial and anticancer effects.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, research has shown that certain acylhydrazones, which share structural similarities with this compound, demonstrate effectiveness against resistant bacterial strains such as Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Hydrazinyl-2-methoxypyridine | 32 | E. coli |

| Acylhydrazone A | 16 | S. aureus |

| Acylhydrazone B | 64 | MRSA |

| Nitrofurazone | 8 | E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable activity to established antimicrobial agents, suggesting its potential use in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Hydrazine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

Case Study: Anticancer Effects on Hela Cells

A recent study evaluated the effects of this compound on Hela cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

This finding is consistent with other hydrazine derivatives that have been reported to exhibit similar anticancer activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Activity : It may induce oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.